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Compound of Interest

Compound Name: PR-104 sodium

Cat. No.: B11930732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) PR-104

against standard-of-care chemotherapies, focusing on its performance in preclinical and clinical

settings. Experimental data and methodologies are presented to support the evaluation of PR-

104 as a potential anti-cancer agent.

Executive Summary
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to PR-104A.[1] This

active form is a dinitrobenzamide mustard that undergoes bioreductive activation to potent DNA

cross-linking agents under hypoxic conditions, a common feature of solid tumors.[2][3][4] This

mechanism allows for targeted cytotoxicity to tumor cells in the low-oxygen microenvironment,

which are often resistant to conventional therapies.[5] Furthermore, PR-104A can be activated

independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is

overexpressed in several cancer types.[4] This dual activation pathway provides a strong

rationale for combining PR-104 with standard-of-care chemotherapies like docetaxel and

gemcitabine, which are more effective against well-oxygenated, rapidly proliferating tumor cells.

[6] Preclinical studies have demonstrated synergistic or additive anti-tumor effects with these

combinations.[6] Clinical trials have established the safety profile and maximum tolerated

doses for PR-104 as a monotherapy and in combination regimens.[7][8]
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Preclinical Efficacy of PR-104 in Combination with
Standard-of-Care Chemotherapy
The following table summarizes the key findings from preclinical xenograft studies. Direct

quantitative comparisons from abstracts are limited; however, the qualitative outcomes strongly

suggest the enhanced efficacy of combination therapy.

Cancer Type
Xenograft
Model

Treatment
Regimen

Key Finding Citation

Pancreatic

Cancer
Panc-01

PR-104 +

Gemcitabine

Greater than

additive

antitumor activity.

[2][6]

Prostate Cancer 22RV1
PR-104 +

Docetaxel

Greater than

additive

antitumor activity.

[2][6]

Various Solid

Tumors

HT29, SiHa,

H460

PR-104 vs.

Conventional

Mustards

PR-104 provided

greater killing of

hypoxic and

aerobic cells at

equivalent host

toxicity.

[6]

Clinical Benchmarking: Maximum Tolerated Dose (MTD)
in Combination Therapy
A Phase Ib study in patients with advanced solid tumors established the MTD of PR-104 when

combined with docetaxel or gemcitabine.[8]
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Combinatio
n Regimen

PR-104
MTD

Standard-
of-Care
Dose

G-CSF
Support

Dose-
Limiting
Toxicities

Citation

PR-104 +

Gemcitabine
140 mg/m²

800 mg/m²

(Days 1 & 8)
No

Thrombocyto

penia
[6][8]

PR-104 +

Docetaxel
200 mg/m²

60 mg/m²

(Day 1)
No

Neutropenic

fever
[6][8]

PR-104 +

Docetaxel
770 mg/m²

60 mg/m²

(Day 1)
Yes

Thrombocyto

penia, fatigue
[6][8]

PR-104 +

Docetaxel
≥770 mg/m²

75 mg/m²

(Day 1)
Yes

Not reached

at this dose
[6][8]

Experimental Protocols
Preclinical Xenograft Studies (Generalized Protocol)
A generalized protocol for evaluating the efficacy of PR-104 in tumor xenograft models is as

follows:

Cell Lines and Culture: Human tumor cell lines (e.g., Panc-01, 22RV1, HT29, SiHa, H460)

are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models: Immunodeficient mice (e.g., athymic nude mice) are used.

Tumor Implantation: A suspension of 1 x 10⁶ to 1 x 10⁷ tumor cells is injected subcutaneously

into the flank of each mouse. Tumors are allowed to grow to a predetermined size (e.g., 100-

200 mm³) before the initiation of treatment.

Treatment Administration:

PR-104 is dissolved in a suitable vehicle and administered, typically via intravenous or

intraperitoneal injection.
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Standard-of-care chemotherapy (e.g., docetaxel, gemcitabine) is administered according

to established protocols.

For combination studies, the timing and sequence of drug administration are defined.

Efficacy Endpoints:

Tumor Growth Delay: Tumor volume is measured at regular intervals using calipers. The

time for tumors to reach a specified endpoint volume is determined.

Clonogenic Survival Assay: Following treatment, tumors are excised, and a single-cell

suspension is prepared. The surviving fraction of tumor cells is determined by their ability

to form colonies in vitro.

Toxicity Assessment: Animal body weight and general health are monitored throughout the

study.

Clinical Phase Ib Combination Therapy Trial
(NCT00459836)

Objective: To determine the MTD of PR-104 in combination with docetaxel or gemcitabine in

patients with advanced solid tumors.[9]

Study Design: This was a non-randomized, open-label, dose-escalation study.[9] Patients

were assigned to one of two treatment groups.[9]

Group 1: PR-104 and docetaxel administered intravenously on day 1 of a 21-day cycle.[9]

Some cohorts received G-CSF support.[6]

Group 2: PR-104 and gemcitabine administered intravenously on days 1 and 8 of a 21-day

cycle.[9]

Dose Escalation: Cohorts of 3-6 patients received escalating doses of PR-104 to determine

the MTD, defined as the dose level below which 2 of 3 or 2 of 6 patients experience a dose-

limiting toxicity.[9]
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Endpoints: The primary endpoint was the MTD.[9] Secondary endpoints included safety, anti-

tumor activity, and pharmacokinetics.[9]
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PR-104 activation pathway.
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Generalized experimental workflow for in vivo studies.
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Logical diagram of complementary treatment rationale.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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